molecular formula C19H19N3O3S2 B2386376 Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate CAS No. 1207058-10-3

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2386376
CAS No.: 1207058-10-3
M. Wt: 401.5
InChI Key: GLGPXUGVPRPYQW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-2-phenylthiazole-5-carboxylic acid with ethyl 2-aminothiazole-4-acetate under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Biological Activity

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a thiazole ring structure, which is significant for its biological activity. The synthesis typically involves multi-step reactions starting from accessible precursors. A common method includes:

  • Condensation Reaction : The reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with ethyl 2-aminothiazole-4-acetate under acidic conditions to yield the target compound.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains, potentially through the inhibition of bacterial enzymes.

Anti-inflammatory Effects

Research indicates that compounds with thiazole moieties can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by interacting with specific receptors involved in inflammation.

Anticancer Activity

Studies have demonstrated that thiazole derivatives exhibit cytotoxic effects on cancer cell lines. The presence of electron-donating groups in the structure enhances this activity. For instance, modifications in the phenyl ring can significantly affect the compound's potency against various cancer cell lines.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with bacterial growth and inflammation.
  • Cellular Interaction : It interacts with cellular receptors, modulating signaling pathways that lead to reduced inflammation and cancer cell proliferation.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

StudyFindings
Evren et al., 2019 Tested against NIH/3T3 and A549 cellsShowed strong selectivity and cytotoxicity
MDPI Review Discussed structure–activity relationships (SAR)Identified key modifications for enhanced anticancer activity
BenchChem Overview Highlighted diverse biological activitiesConfirmed potential as a lead compound for drug development

5. Conclusion

This compound represents a significant area of research in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further studies are warranted to explore its full therapeutic potential and mechanisms of action, paving the way for new drug development targeting various diseases.

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-17(24)9-14-11-26-19(21-14)22-16(23)10-15-12(2)20-18(27-15)13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPXUGVPRPYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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